尿苷(5')二钠二磷酸(1)-α-D-葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

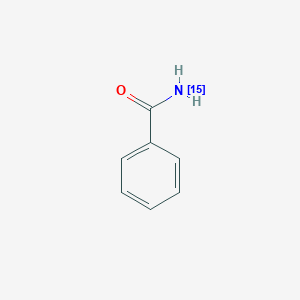

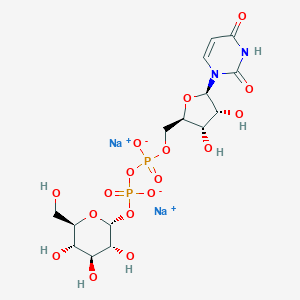

Uridine(5’)disodiodiphospho(1)-alpha-D-glucose, also known as Uridine 5’-diphosphoglucose disodium salt, is a nucleotide sugar . It is an ester of pyrophosphoric acid with the nucleoside uridine . It consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase uracil . It is an important factor in glycogenesis .

Synthesis Analysis

Uridine derivatives are synthesized by modifying uridine with various aliphatic chains and aromatic groups to produce new derivatives as antimicrobial agents . Intracellular nucleoside analogs are activated by kinases to the active triphosphate metabolite, which is then inserted into deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). This insertion leads to inhibition of viral replication and reduced cancer cell proliferation .

Molecular Structure Analysis

The structure of Uridine(5’)disodiodiphospho(1)-alpha-D-glucose has been identified through various spectroscopic methods such as 13C-n.m.r. and p.m.r. spectroscopy, mass spectrometry, i.r.-absorption spectroscopy, and circular dichrometry . In a distinct analysis, researchers explored the binding of uridine 5′–monophosphate (5′–UMP) to the active site of Nsp15, elucidating the formation of hydrogen bonds with residues His235, His250, Lys290, Ser294, and Tyr343 .

Chemical Reactions Analysis

Uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) catalyze the glycosylation of diverse plant specialized metabolites . Uridine monophosphate kinase further phosphorylates UMP and CMP to produce uridine 5-diphosphate (UDP) and cytosine 5-diphosphate (CDP) .

Physical And Chemical Properties Analysis

Uridine(5’)disodiodiphospho(1)-alpha-D-glucose has a molecular weight of 610.27 g/mol . It is a powder form and has a solubility of 50 mg/mL in water . The storage temperature is -20°C .

科学研究应用

酶促反应的抑制

尿苷 5'-单磷酸 α-D-葡萄糖 (UMPG) 已被确定为糖核苷酸代谢中酶促反应的有效抑制剂。它抑制酵母 UDP-葡萄糖焦磷酸酶 (UDPG 合成酶),在涉及糖核苷酸的代谢过程的研究中显示出显着的潜力 (Fujita 等人,1998)。

生化反应的表征

研究表明,UDP-葡萄糖焦磷酸酶催化与尿苷-5'[1-硫代三磷酸] 的特定非对映异构体反应,产生尿苷-5'[1-硫代二磷酸] 葡萄糖。这突出了其在阐明生化反应立体化学方面的作用 (Sheu & Frey,1978)。

抗病毒特性

尿苷 5'-二磷酸葡萄糖的类似物表现出抗病毒活性,这在 HeLa 细胞中对抗 HSV-1 复制的有效性证明了这一点。这些发现开启了潜在的治疗应用,特别是在抗病毒药物开发领域 (Camarasa 等人,1985)。

酶催化中的应用

UDP-Glc(NAc) 4'-差向异构酶和半乳糖氧化酶在生物素化核苷酸糖合成中的结合证明了该化合物在酶催化中的用途。这种方法因其在生物技术和生化研究中的应用而特别引人注目 (Namdjou 等人,2007)。

毒素结合的研究

UDP-葡萄糖的荧光类似物,包括尿苷-5'-二磷酸-1-α-D-葡萄糖,用于研究毒素与毒素的底物结合,例如艰难梭菌毒素 A。这一应用在研究细菌毒素及其与底物的相互作用方面具有重要意义 (Bhattacharyya 等人,2002)。

糖基转移酶抑制剂的研究

该化合物已用于合成尿苷衍生物,潜在的糖基转移酶抑制剂,这对于探索疾病治疗的新治疗途径和理解酶抑制机制至关重要 (Komor 等人,2012)。

代谢研究

豌豆茎高尔基囊泡中尿苷 5'-二磷酸葡萄糖的代谢是研究的重要领域,它提供了对植物细胞内多糖生物合成和运输机制的见解 (Neckelmann & Orellana,1998)。

作用机制

Target of Action

UDPG sodium salt, also known as Uridine 5’-diphosphoglucose disodium or Uridine(5’)disodiodiphospho(1)-alpha-D-glucose, is an endogenous nucleotide sugar involved in glycosyltransferase reactions in metabolism . It is an agonist of the P2Y14 receptor and can also bind to and activate GPR17 . In the liver, it plays a crucial role in the synthesis of glycogen .

Mode of Action

UDPG acts as an activated glucose donor in glycogen synthesis . It is utilized by liver cells to preferentially convert glucose into glycogen, thereby blocking fat synthesis . This action is facilitated by the enzyme glycogen synthase 2 (GYS2), which incorporates UDPG into an existing glycogen chain, thereby extending it .

Biochemical Pathways

The biochemical pathway involving UDPG is primarily related to glycogenesis . To synthesize glycogen, glucose is first converted into glucose-6-phosphate (G6P) by the enzyme hexokinase (HK), then into glucose-1-phosphate (G1P) by phosphoglucomutase 1 (PGM1). G1P is subsequently transformed into UDPG by UDP-glucose pyrophosphorylase 2 (UGP2) .

In contrast, during lipogenesis, G6P is metabolized through glycolysis to yield pyruvate, which is then converted into citrate in the mitochondria via the pyruvate dehydrogenase (PDH) complex and the tricarboxylic acid (TCA) cycle .

Pharmacokinetics

It is known that udpg is a key intermediate in the biosynthesis of glycogen .

Result of Action

The primary result of UDPG’s action is the synthesis of glycogen, which is a form of energy storage in the body . By blocking fat synthesis, UDPG helps to prevent health issues such as fatty liver and obesity . It also directly suppresses the expression of genes involved in fatty acid synthesis .

Action Environment

The action of UDPG is influenced by the metabolic state of the body. For instance, in conditions of excess glucose, liver cells show a preference for glycogen production over fat synthesis . .

未来方向

Uridine and its derivatives have been linked to various metabolic diseases, tumors, and neurodegenerative diseases . Therefore, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism . Future research may focus on the potential of uridine metabolism as a therapeutic target in the treatment of metabolic disorders .

生化分析

Biochemical Properties

Uridine 5’-diphosphoglucose disodium is involved in glycosyltransferase reactions in metabolism . It acts as a precursor of UDP-galactose and UDP-glucuronate . Furthermore, it aids in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms .

Cellular Effects

Uridine 5’-diphosphoglucose disodium influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17 (GPR17), thereby inducing oligodendrocyte differentiation .

Molecular Mechanism

At the molecular level, Uridine 5’-diphosphoglucose disodium exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent, selective P2Y6 receptor native agonist .

Metabolic Pathways

Uridine 5’-diphosphoglucose disodium is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Uridine(5')disodiodiphospho(1)-alpha-D-glucose can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": ["Uridine", "Glucose", "Sodium pyrophosphate", "Sodium iodide", "Sodium phosphate", "Sodium chloride"], "Reaction": ["1. Uridine is first phosphorylated with sodium pyrophosphate to yield Uridine 5’-diphosphate (UDP).", "2. UDP is then converted to Uridine 5’-triphosphate (UTP) with the addition of sodium phosphate and ATP synthase enzyme.", "3. Glucose is phosphorylated with sodium pyrophosphate to yield glucose-1-phosphate.", "4. Glucose-1-phosphate is then converted to glucose-6-phosphate with the addition of sodium phosphate and glucose-6-phosphate isomerase enzyme.", "5. UTP and glucose-6-phosphate are then reacted together in the presence of sodium iodide and sodium phosphate to yield Uridine(5')disodiodiphospho(1)-alpha-D-glucose."] } | |

| 28053-08-9 | |

分子式 |

C15H22N2Na2O17P2 |

分子量 |

610.27 g/mol |

IUPAC 名称 |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |

InChI 键 |

PKJQEQVCYGYYMM-QBNUFUENSA-L |

手性 SMILES |

C1=CN(C(=O)N=C1[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |

规范 SMILES |

C1=CN(C(=O)N=C1[O-])C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |

外观 |

Assay:≥98%A crystalline solid |

| 28053-08-9 | |

Pictograms |

Irritant |

同义词 |

Uridine 5’-(Trihydrogen diphosphate) P’-α-D-Glucopyranosyl Ester Disodium Salt; Uridine 5’-(Trihydrogen pyrophosphate) Mono-α-D-glucopyranosyl Ester Disodium Salt; Disodium UDP-glucose; Disodium Uridine Diphosphoglucose; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Uridine 5'-diphosphoglucose disodium in the synthesis of limonin glucoside?

A1: Uridine 5'-diphosphoglucose disodium (UDPG-2Na) acts as a glucose donor in the enzymatic synthesis of limonin glucoside. A crude enzyme extract derived from the albedo of pummelo fruit catalyzes the transfer of a glucose moiety from UDPG-2Na to limonin, forming the non-bitter compound limonin glucoside []. This reaction is significant as it offers a potential method for debittering citrus products by converting the bitter limonin into its non-bitter glucoside form.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

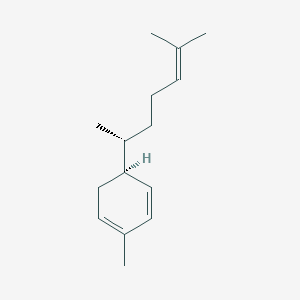

![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)

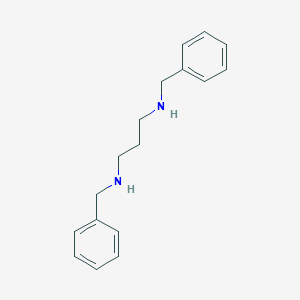

![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)

![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)